Taurohyocholat

Übersicht

Beschreibung

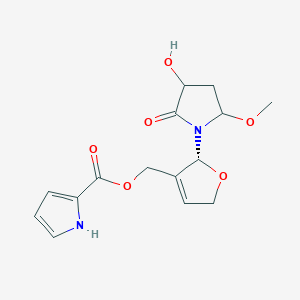

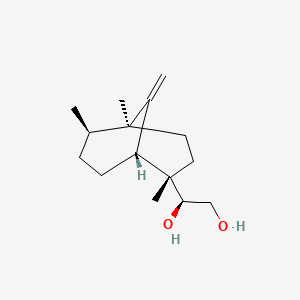

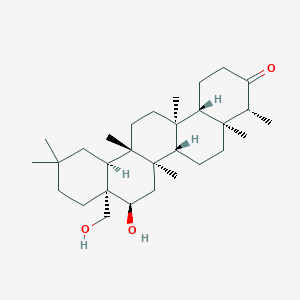

Taurohyocholic acid (THCA) is a taurine-conjugated form of the porcine-specific primary bile acid hyocholic acid . It plays a crucial role in the stabilization of cholesterol in the liquid-crystalline phase, preventing the precipitation of cholesterol crystals . THCA is also known to prevent cholestasis and cellular necrosis induced by taurolithocholic acid in isolated rat livers . Elevated levels of THCA have been observed in the urine of patients with hepatitis B-induced cirrhosis .

Wissenschaftliche Forschungsanwendungen

THCA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

THCA entfaltet seine Wirkung, indem es Cholesterin in der flüssigkristallinen Phase stabilisiert und so die Ausfällung von Cholesterinkristallen hemmt . Es verhindert auch Cholestase und Zellnekrose, indem es mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert, die am Gallensäurestoffwechsel beteiligt sind . Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber die Rolle von THCA bei der Modulation der Gallensäurehomöostase ist gut dokumentiert .

Ähnliche Verbindungen:

Taurocholic Acid: Wie THCA ist Taurocholic Acid eine Taurin-konjugierte Gallensäure, die jedoch aus Cholsäure statt aus Hyocholsäure gewonnen wird.

Taurochenodeoxycholic Acid: Eine weitere Taurin-konjugierte Gallensäure, die aus Chenodeoxycholic Acid gewonnen wird.

Taurohyodeoxycholic Acid: Ähnlich wie THCA, jedoch aus Hyodeoxycholic Acid gewonnen.

Einzigartigkeit: THCA ist einzigartig aufgrund seiner spezifischen Herkunft aus Hyocholsäure und seiner besonderen Rolle bei der Stabilisierung von Cholesterin in der flüssigkristallinen Phase . Diese Eigenschaft macht es besonders wertvoll in der Forschung im Zusammenhang mit dem Cholesterinstoffwechsel und Lebererkrankungen .

Wirkmechanismus

Target of Action

Taurohyocholate, also known as taurohyocholic acid, primarily targets the hepatic stellate cells (LX-2) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .

Biochemical Pathways

Taurohyocholate is a metabolite that is catalyzed by the CYP3A4 enzyme . It is involved in the bile acid metabolism pathway , which is significantly affected in conditions like liver cirrhosis .

Pharmacokinetics

It is known that taurohyocholate is a taurine-conjugated form of the porcine-specific primary bile acid hyocholic acid . It is synthesized in the liver and plays a role in the digestion and absorption of dietary fats .

Result of Action

The molecular and cellular effects of Taurohyocholate’s action include the inhibition of cholesterol crystal precipitation by stabilizing cholesterol in the liquid-crystalline phase . It also prevents cholestasis and cellular necrosis induced by taurolithocholic acid in isolated rat livers . In the context of liver cirrhosis, Taurohyocholate promotes the disease progression by activating hepatic stellate cells via upregulating TLR4 expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Taurohyocholate. For instance, living in volcanic areas can expose individuals to various toxic compounds that pollute ground water, vegetables, and animals, contaminating humans via the food chain . These contaminants can potentially interact with Taurohyocholate and influence its action.

Zukünftige Richtungen

Future studies can evaluate the detailed mechanism of TCA activating hepatic stellate cell via TLR4 signaling with transgenic animal studies . The present study provides evidence of TCA as an active promoter in liver cirrhosis . Moreover, the gut microbiota plays a causal, or at least a correlative relationship in the development of diseases such as non-alcoholic fatty liver disease, obesity, inflammatory bowel disease, Alzheimer’s disease, Parkinson’s disease, allergy, and depression .

Biochemische Analyse

Biochemical Properties

Taurohyocholate is involved in various biochemical reactions, particularly in the stabilization of cholesterol and prevention of cholestasis. It interacts with several enzymes and proteins, including CYP3A4, which catalyzes the metabolism of taurochenodeoxycholate to taurohyocholate . Additionally, taurohyocholate prevents cellular necrosis induced by taurolithocholic acid in isolated rat livers . This interaction highlights its protective role in liver function.

Cellular Effects

Taurohyocholate has notable effects on different cell types and cellular processes. It prevents cholestasis and cellular necrosis in hepatocytes by stabilizing cholesterol and maintaining membrane fluidity . In hepatic stellate cells, taurohyocholate influences cell signaling pathways, gene expression, and cellular metabolism by upregulating the expression of alpha smooth muscle actin, type I collagen, and Toll-like receptor 4 . These effects are crucial in preventing liver cirrhosis and maintaining liver health.

Molecular Mechanism

At the molecular level, taurohyocholate exerts its effects through binding interactions with biomolecules and enzyme modulation. It stabilizes cholesterol in the liquid-crystalline phase, preventing its precipitation . Taurohyocholate also interacts with CYP3A4, facilitating its conversion from taurochenodeoxycholate . These interactions are essential for its role in preventing cholestasis and cellular necrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of taurohyocholate change over time. It has been observed to prevent cholestasis and cellular necrosis in isolated rat livers over extended periods . The stability of taurohyocholate is maintained for up to two years when stored at -20°C . Long-term studies have shown that taurohyocholate levels increase in the urine of patients with hepatitis B-induced cirrhosis, indicating its prolonged effect on liver function .

Dosage Effects in Animal Models

The effects of taurohyocholate vary with different dosages in animal models. At lower doses, it effectively prevents cholestasis and cellular necrosis without adverse effects . At higher doses, taurohyocholate may cause toxic effects, including liver damage and necrosis . These findings highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

Taurohyocholate is involved in the metabolism of bile acids. It is a product of the metabolism of taurochenodeoxycholate, catalyzed by the enzyme CYP3A4 . This metabolic pathway is crucial for the regulation of bile acid levels and the prevention of cholestasis. Taurohyocholate also influences metabolic flux and metabolite levels, contributing to its role in liver health .

Transport and Distribution

Within cells and tissues, taurohyocholate is transported and distributed through specific transporters and binding proteins. It interacts with transporters in the liver, facilitating its uptake and distribution . Taurohyocholate’s localization and accumulation in the liver are essential for its protective effects against cholestasis and cellular necrosis .

Subcellular Localization

Taurohyocholate is primarily localized in the liver, where it exerts its protective effects. It is directed to specific compartments within hepatocytes, including the endoplasmic reticulum and mitochondria . These targeting signals and post-translational modifications are crucial for its activity and function in preventing cholestasis and maintaining liver health.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: THCA kann durch die Konjugation von Hyocholsäure mit Taurin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Aktivierung der Carboxylgruppe von Hyocholsäure, gefolgt von ihrer Reaktion mit Taurin unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird THCA häufig aus natürlichen Quellen wie Schweinegallensäcke isoliert und gereinigt. Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC) in Verbindung mit der Verdampfungslichtstreuungserkennung (ELSD) wurde erfolgreich für die Trennung und Reinigung von THCA aus Roh-Extrakten eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: THCA durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: THCA kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig nucleophile Reagenzien unter basischen oder sauren Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Formen von THCA führen kann.

Vergleich Mit ähnlichen Verbindungen

Taurocholic Acid: Like THCA, taurocholic acid is a taurine-conjugated bile acid but is derived from cholic acid instead of hyocholic acid.

Taurochenodeoxycholic Acid: Another taurine-conjugated bile acid, derived from chenodeoxycholic acid.

Taurohyodeoxycholic Acid: Similar to THCA but derived from hyodeoxycholic acid.

Uniqueness: THCA is unique due to its specific origin from hyocholic acid and its distinct role in stabilizing cholesterol in the liquid-crystalline phase . This property makes it particularly valuable in research related to cholesterol metabolism and liver diseases .

Eigenschaften

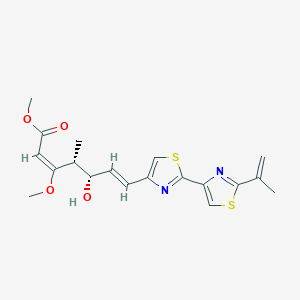

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLDPYUICCHJX-QZEPYOAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32747-07-2 | |

| Record name | Tauro-γ-muricholic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

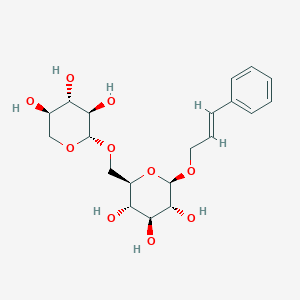

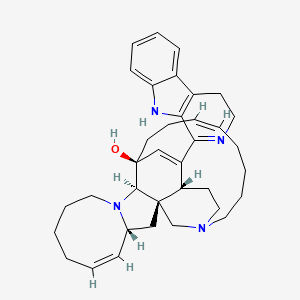

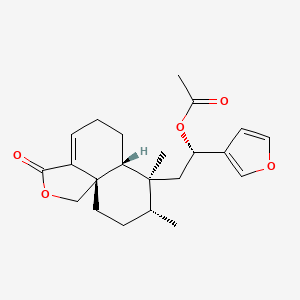

![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249245.png)